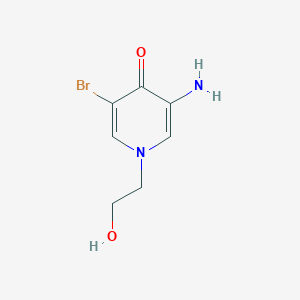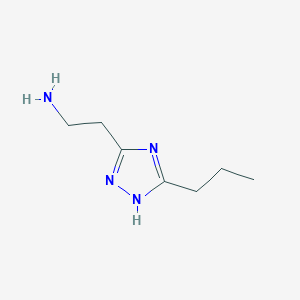
2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is an organic compound belonging to the class of 1,2,4-triazoles These compounds are characterized by a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4 The presence of a propyl group at position 5 and an ethanamine group at position 2 further defines its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-propyl-1H-1,2,4-triazole-3-thiol with ethylene diamine under controlled conditions. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete conversion.
Another approach involves the cyclization of N-propylhydrazinecarboxamide with ethyl chloroacetate, followed by subsequent reduction and amination steps
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring allows for nucleophilic substitution reactions, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide; reactions are carried out in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine and alkyl derivatives.
Substitution: Formation of halogenated triazole derivatives.
Aplicaciones Científicas De Investigación
2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of 2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. Additionally, the ethanamine group can interact with biological membranes, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]
Uniqueness
2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and ethanamine moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H14N4 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-(5-propyl-1H-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C7H14N4/c1-2-3-6-9-7(4-5-8)11-10-6/h2-5,8H2,1H3,(H,9,10,11) |
Clave InChI |
MCTGPEZLLVLGHL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NN1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


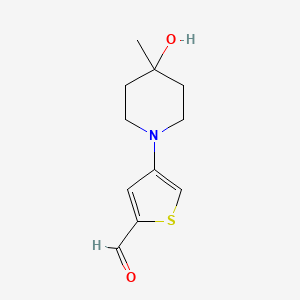
![N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)
![7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13199042.png)

![2-{Methyl[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amino}acetic acid](/img/structure/B13199054.png)
![(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide](/img/structure/B13199060.png)

![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride](/img/structure/B13199077.png)
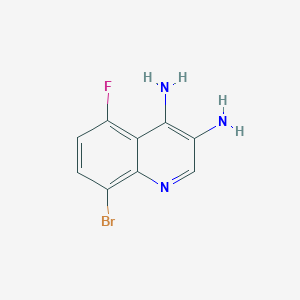

![Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199086.png)
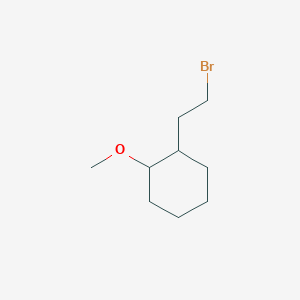
![1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13199093.png)
